molecular formula C11H15O2PS B5888500 3-(diethylphosphorothioyl)benzoic acid

3-(diethylphosphorothioyl)benzoic acid

Cat. No. B5888500
M. Wt: 242.28 g/mol
InChI Key: FKBJNFUIGVCRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(diethylphosphorothioyl)benzoic acid, also known as DEPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DEPTA is a white crystalline powder that is soluble in organic solvents and is known for its unique chemical properties.

Scientific Research Applications

3-(diethylphosphorothioyl)benzoic acid has a wide range of scientific research applications due to its unique chemical properties. It has been extensively studied for its potential use as a reagent in the synthesis of various compounds. 3-(diethylphosphorothioyl)benzoic acid has also been used in the development of new drugs and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(diethylphosphorothioyl)benzoic acid is not fully understood. However, it is believed to act as a phosphorothioate inhibitor, which can inhibit the activity of certain enzymes. 3-(diethylphosphorothioyl)benzoic acid has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and physiological effects:
3-(diethylphosphorothioyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-(diethylphosphorothioyl)benzoic acid has also been shown to have antitumor activity and has been found to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

3-(diethylphosphorothioyl)benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 3-(diethylphosphorothioyl)benzoic acid is also stable under a wide range of conditions and can be stored for long periods. However, 3-(diethylphosphorothioyl)benzoic acid has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

For the study of 3-(diethylphosphorothioyl)benzoic acid include the development of new drugs, the study of its mechanism of action, and further research on its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-(diethylphosphorothioyl)benzoic acid involves the reaction of benzoic acid with diethylphosphorochloridothioate in the presence of a base such as triethylamine. The reaction yields 3-(diethylphosphorothioyl)benzoic acid as a white crystalline powder with a yield of approximately 80%.

properties

IUPAC Name

3-diethylphosphinothioylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O2PS/c1-3-14(15,4-2)10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBJNFUIGVCRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=S)(CC)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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